molecular formula C14H12N2O4 B5227329 1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5227329
M. Wt: 272.26 g/mol
InChI Key: FNGPAWUJUYIFTA-PGACXJNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in the growth or replication of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. In addition, the compound has been found to have antiviral properties, which may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a therapeutic agent. The compound has been shown to have antitumor, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic to some cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the compound's mechanism of action in more detail. This may help to identify new targets for drug development. Another direction is to investigate the compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, further research is needed to determine the optimal dosage and administration of the compound for use in clinical trials.

Synthesis Methods

The synthesis of 1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been achieved using various methods. One of the most common methods involves the reaction of ethyl acetoacetate with 2-furylpropenal in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with allyl bromide to yield the final product. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

1-Allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry. This compound has been shown to have antitumor, anti-inflammatory, and antiviral properties. It has also been found to be effective in the treatment of various diseases such as cancer, HIV, and hepatitis.

properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-8-16-13(18)11(12(17)15-14(16)19)7-3-5-10-6-4-9-20-10/h2-7,9H,1,8H2,(H,15,17,19)/b5-3+,11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGPAWUJUYIFTA-PGACXJNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC=CC2=CC=CO2)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C=C\C2=CC=CO2)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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